Perzinfotel, chemically known as [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, is a synthetic compound classified as an NMDA receptor antagonist. [] It exhibits high affinity for the glutamate site of the NMDA receptor. [] Perzinfotel has gained significant interest in scientific research for its potential therapeutic applications, particularly in the areas of pain management and anesthesia. [] Studies have investigated its use in reducing anesthetic requirements and mitigating pain associated with inflammatory conditions. [, , ]
The synthesis of Perzinfotel involves several key steps:
Industrial production methods have not been extensively documented, likely due to its discontinued development in pharmaceutical applications.
The molecular structure of Perzinfotel can be represented using its canonical SMILES notation: C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
. This notation reveals a bicyclic structure featuring nitrogen atoms within the rings, along with functional groups typical of phosphonic acids .
Key structural data includes:
Perzinfotel undergoes various chemical reactions, which include:
The products formed from these reactions depend on the specific reagents and conditions employed.
Perzinfotel's mechanism of action primarily revolves around its ability to modulate anesthetic effects. Studies have demonstrated that administration of Perzinfotel significantly decreases the minimum alveolar concentration required for isoflurane anesthesia in cats, indicating its role as an anesthetic adjunct. The exact biochemical pathways are still under investigation, but it appears to interact with neurotransmitter systems involved in pain modulation and consciousness .
Relevant data indicates that Perzinfotel maintains its structural integrity under physiological conditions but may undergo transformations in specific chemical environments .
Perzinfotel has been primarily investigated for its applications in veterinary medicine, particularly in anesthesia. Its ability to reduce anesthetic requirements makes it a candidate for improving anesthetic protocols in animals. Research studies have demonstrated significant effects on the minimum alveolar concentration of isoflurane when administered before induction, suggesting practical applications in clinical settings for enhancing patient safety and comfort during surgical procedures .
Perzinfotel (originally designated EAA-090; IUPAC name: [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid) emerged from a concerted effort to overcome the limitations of earlier competitive NMDA receptor antagonists, particularly their propensity to induce psychotomimetic effects and their frequently suboptimal pharmacokinetic profiles [4] [5]. Its design was underpinned by a sophisticated bioisosteric replacement strategy centered on the squaric acid moiety (3,4-dihydroxycyclobut-3-ene-1,2-dione). Researchers at Eli Lilly and Company recognized squaric acid as a unique multifunctional bioisostere capable of mimicking critical pharmacophoric elements present in endogenous ligands and existing competitive antagonists, particularly the planar, acidic, and hydrogen-bonding features of the distal carboxylate/phosphate group in compounds like AP5 and CPP [5] [6].
The core innovation in Perzinfotel's structure lies in the bicyclic diazasemibullvalene scaffold, where the squaric acid moiety is integrated into a conformationally constrained 2,6-diazabicyclo[5.2.0]nonadiene ring system [4] [5]. This design achieved several critical objectives simultaneously:
This rational design yielded a compound exhibiting potent competitive antagonism at the NMDA receptor. In vitro electrophysiological studies confirmed its ability to selectively inhibit NMDA-induced currents (IC₅₀ ~28 nM), demonstrating clear superiority over earlier antagonists in functional assays [4] [5]. Crucially, Perzinfotel displayed an unprecedented separation between neuroprotective efficacy and psychotomimetic potential. Preclinical studies, particularly in rodent models of ischemic stroke, demonstrated significant neuroprotection at doses substantially lower than those producing PCP-like behavioral effects, a critical advantage over many predecessors like MK-801 [4] [5]. This unique therapeutic index positioned Perzinfotel as a highly promising candidate for conditions involving NMDA receptor-mediated excitotoxicity.
Table 2: Key Structural and Pharmacological Properties of Perzinfotel (EAA-090)
Property | Description/Value | Significance |
---|---|---|
Chemical Class | Squaric Acid Amide Derivative / Phosphonate | Unique chemotype among NMDA antagonists |
IUPAC Name | [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid | Describes the bicyclic core and phosphonate group |
Molecular Formula | C₉H₁₃N₂O₅P | Molecular weight: 260.18 g/mol |
Mechanism | Competitive Antagonist (Glutamate site, GluN2) | Binds orthosteric site, preventing glutamate activation |
In Vitro IC₅₀ | ~28 nM (NMDA-induced currents) | High potency at NMDA receptors |
Key Structural Feature | Bicyclic Diazasemibullvalene Core with Phosphonate | Enables conformational pre-organization and strong ionic binding |
Primary Therapeutic Target | Ischemic Brain Damage (Stroke) | Validated in multiple animal stroke models |
Distinguishing Feature | Clear separation of neuroprotective dose from psychotomimetic dose | Reduced risk of PCP-like side effects compared to earlier antagonists |
Perzinfotel's molecular architecture represents a significant departure from traditional competitive NMDA antagonists, primarily through its strategic incorporation of the squaric acid bioisostere within a rigid bicyclic framework. This design confers several distinct advantages over conventional linear or monocyclic phosphonate/carboxylate antagonists like CPP (3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) or AP5 (2-amino-5-phosphonopentanoic acid) [5] [6].
Squaramide as a Multifunctional Bioisostere: The central squaramide moiety (the diamino derivative of squaric acid) within the bicyclic core acts as a remarkably effective planar anion mimic. Unlike traditional carboxylate or phosphonate groups, which typically exist as tetrahedral anions, the squaramide system offers a rigid, fully conjugated cyclic system with delocalized partial negative charge across the ring oxygen atoms and the carbonyl groups [6]. This planar, electron-deficient system enables unique π-π stacking interactions and bidentate hydrogen bonding capabilities with complementary residues in the glutamate binding pocket (likely within the S1/S2 domains of GluN2 subunits), interactions less accessible to aliphatic carboxylates or even single phosphonates [5] [6]. Computational analyses suggest this motif effectively mimics the transition state of glutamate binding or the geometry of the endogenous ligand when the receptor is in a closed conformation.
Enhanced Pharmacophore Presentation via Conformational Restriction: Embedding the squaramide unit within the 2,6-diazabicyclo[5.2.0]nonadiene ring system creates exceptional conformational rigidity. Unlike flexible antagonists such as AP7 (2-amino-7-phosphonoheptanoic acid), where the phosphonoethylamine chain can adopt multiple rotameric states, Perzinfotel's bioactive conformation is largely pre-organized [6]. This rigidity significantly reduces the entropic penalty associated with binding to the receptor, contributing to its high affinity (IC₅₀ ~28 nM). The fixed spatial orientation between the squaramide "glutamate mimic" and the terminal phosphonate group ensures optimal simultaneous engagement with key cationic (e.g., Arg, Lys) residues within the binding pocket [4] [6].
Synergistic Electronic Effects on Phosphonate Acidity: The short ethyl linker tethering the phosphonic acid group to the electron-deficient bicyclic core induces a pronounced electronic effect. The powerful electron-withdrawing nature of the squaramide significantly increases the acidity of the phosphonate group (lowering its pKₐ values) compared to phosphonates attached to aliphatic or simple aromatic systems [4] [6]. This ensures near-complete ionization of the phosphonate (-PO₃²⁻) at physiological pH (7.4), maximizing its capacity for strong ionic interactions and hydrogen bonding with positively charged residues (e.g., Arg, Lys, Ser) in the NMDA receptor binding site. This enhanced acidity is a critical factor distinguishing Perzinfotel from antagonists like CGP 37849, which possess phosphonates with higher pKₐ values [9].
Distinction from Channel Blockers and Allosteric Modulators: Perzinfotel's mechanism fundamentally differs from non-competitive antagonists. It does not bind within the ion channel pore like MK-801 (dizocilpine), ketamine, or memantine (trapping or foot-in-the-door blockers) [7] [9]. Nor does it target the glycine co-agonist site (GluN1), the polyamine modulatory site, or the ifenprodil-binding site on the GluN2B amino-terminal domain (ATD) like NR2B-selective antagonists (e.g., ifenprodil, RO25,6981, CP-101,606) [2] [8]. Its exclusive action at the orthosteric glutamate site on GluN2 subunits provides a direct and specific mechanism to prevent receptor activation by excess glutamate, the primary driver of excitotoxicity.
Table 3: Functional Group Mimicry via Squaric Acid Metaphors in Perzinfotel Design
Conventional Functional Group in NMDA Antagonists | Squaric Acid Metaphor in Perzinfotel | Advantages Conferred |
---|---|---|
Distal Carboxylate (e.g., in AP5, AP7) | Squaramide Ring (Planar 1,3-dicarbonyl diamino system) | Enhanced planarity for π-stacking; bidentate H-bonding; delocalized anionic character |
Terminal Phosphonate (e.g., in CPP, CGP37849) | Phosphonoethyl Group Attached to Squaramide | Increased acidity (lower pKa) due to electron-withdrawing squaramide; optimal spatial positioning via rigid linker |
Flexible Alkyl/Ether Linkers | Conformationally Locked Bicyclo[5.2.0] Framework | Drastically reduced conformational entropy loss upon binding; precise orientation of pharmacophores |
Amino Acid Backbone (e.g., in D-AP5) | Diazabicyclic Core | Non-metabolizable peptide bond surrogate; resistance to enzymatic degradation; improved stability |
Perzinfotel thus stands as a testament to the power of rational bioisosteric replacement and conformational design in medicinal chemistry. Its squaric acid-derived core represents a novel chemotype that successfully addressed key limitations of earlier competitive NMDA antagonists, offering high potency, improved specificity for pathological overactivation, and a markedly reduced propensity for inducing psychotomimetic side effects compared to channel blockers. Although its development was hampered by low oral bioavailability (~3-5%), necessitating prodrug approaches (e.g., oxymethylene-spaced diphenyl analogue), its structural and mechanistic uniqueness solidifies its importance in the NMDA receptor antagonist landscape [3] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4